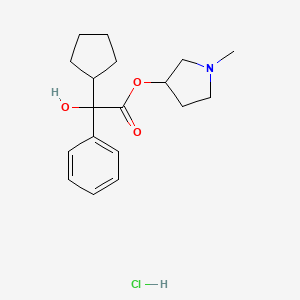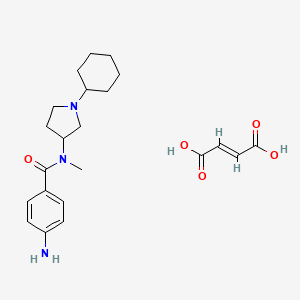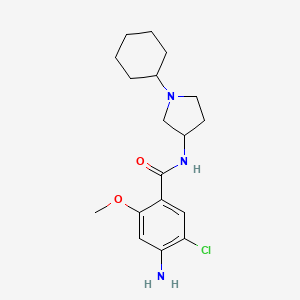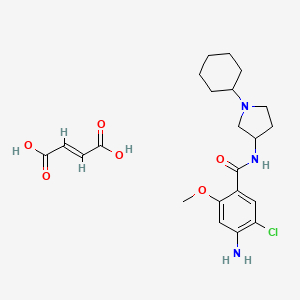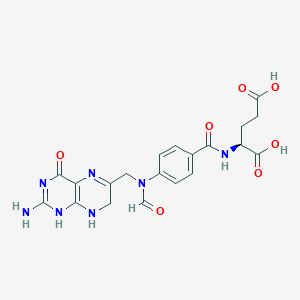
10-Formyldihydrofolat
Übersicht
Beschreibung
10-Formyldihydrofolate is a metabolite of Methotrexate . It has been identified in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells . It acts as a donor of formyl groups in anabolism, where it is a substrate in formyltransferase reactions in purine biosynthesis .
Synthesis Analysis
10-Formyldihydrofolate has not been found as a component of intracellular folates in normal tissues but has been identified in methotrexate-treated cells . Its identity was verified by coelution of this compound with a synthetic marker on high-pressure liquid chromatography, its reduction to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase, and enzymatic deformylation to dihydrofolate in the presence of aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase .Molecular Structure Analysis
The molecular formula of 10-Formyldihydrofolate is C20H21N7O7 . It has an average mass of 985.864 Da and a monoisotopic mass of 985.304993 Da .Chemical Reactions Analysis
10-Formyldihydrofolate acts as a donor of formyl groups in anabolism, where it is a substrate in formyltransferase reactions in purine biosynthesis . It has been reported as an unstable substance .Wissenschaftliche Forschungsanwendungen
10-Formyldihydrofolat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
De-novo-Purinsynthese: this compound dient als Substrat für die GAR-Transformylase- und AICAR-Transformylase-Reaktionen, die für die De-novo-Purinsynthese entscheidend sind. Dieser Prozess ist essentiell für die DNA-Synthese und damit ein wichtiger Bestandteil der genetischen Forschung und molekularbiologischen Studien .
Antikrebs- und antimikrobielle Wirkstoffziele: Die Verbindung ist an der Wirkung der Dihydrofolat-Reduktase (DHFR) und der AICAR-Transformylase/IMP-Cyclohydrolase (PurH) beteiligt, die Schlüsselenzyme bei der Aufrechterhaltung der Folat-Pools in Zellen sind. Diese Enzyme sind das Ziel verschiedener Antikrebs- und antimikrobieller Medikamente, wodurch this compound im Zentrum der pharmakologischen Forschung steht .
Lebensmittelanalyse: In der Lebensmittelwissenschaft wird this compound mit Methoden wie LC–MS/MS quantifiziert, um Folate in Lebensmitteln zu analysieren. Diese Anwendung ist wichtig für Ernährungsstudien und die Sicherstellung der Lebensmittelsicherheit durch die Überwachung des Folatgehalts .
Nahrungsergänzungsmittel: Als B-Vitamin gilt this compound als Nahrungsergänzungsmittel, d. h. Lebensmittel, die medizinische oder gesundheitliche Vorteile bieten, einschließlich der Vorbeugung und Behandlung von Krankheiten. Dies unterstreicht seine Bedeutung in Ernährungsstudien und der öffentlichen Gesundheitsvorsorge .
Wirkmechanismus
Target of Action
10-Formyldihydrofolate, also known as 10-formyldihydrofolic acid, primarily targets three folate-dependent enzymes: AICAR transformylase, glucinamide ribotide (GAR) transformylase, and thymidylate synthase . These enzymes play crucial roles in DNA synthesis and cellular growth.
Mode of Action
10-Formyldihydrofolate interacts with its targets in a specific manner. It acts as a competitive inhibitor of thymidylate synthase , a key enzyme involved in DNA synthesis. It also inhibits GAR transformylase , another enzyme essential for purine synthesis. Interestingly, 10-Formyldihydrofolate serves as a substrate for AICAR transformylase , an enzyme involved in purine biosynthesis.
Biochemical Pathways
10-Formyldihydrofolate plays a significant role in the de novo purine synthesis pathway . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, which are essential steps in this pathway . Additionally, it is involved in the thymidylate synthase reaction, which is crucial for DNA synthesis .
Pharmacokinetics
As a water-soluble vitamin, it is readily absorbed into tissues for immediate use . It is quickly excreted from the body via urine , which suggests a short half-life and rapid clearance.
Result of Action
The action of 10-Formyldihydrofolate results in the inhibition of key enzymes involved in DNA synthesis, potentially leading to a decrease in cellular growth and proliferation . Its role as a substrate in the purine synthesis pathway also contributes to the production of purine nucleotides, which are essential components of DNA and RNA .
Action Environment
The action, efficacy, and stability of 10-Formyldihydrofolate can be influenced by various environmental factors. For instance, the presence of methotrexate, a drug used in cancer treatment, can lead to the identification of 10-Formyldihydrofolate in the cytosol of treated cells This suggests that certain drugs can affect the levels and activity of 10-Formyldihydrofolate in the body
Safety and Hazards
Biochemische Analyse
Biochemical Properties
10-Formyldihydrofolate interacts with several enzymes and proteins. It acts as a competitive inhibitor of thymidylate synthase . It also interacts with aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase, an enzyme involved in purine biosynthesis . The nature of these interactions involves the compound serving as a substrate for AICAR transformylase .
Cellular Effects
10-Formyldihydrofolate influences cell function by participating in biochemical reactions that are essential for DNA synthesis . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, making it an essential factor for de novo purine synthesis . Its presence in cells can also lead to marked accumulation of dihydrofolate .
Molecular Mechanism
The molecular mechanism of 10-Formyldihydrofolate involves its conversion to other forms of folate through enzymatic reactions. For instance, it can be reduced to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase, and it can undergo enzymatic deformylation to dihydrofolate in the presence of AICAR transformylase .
Temporal Effects in Laboratory Settings
Over time, 10-Formyldihydrofolate can undergo changes in laboratory settings. For instance, it can be oxidized to 10-formyldihydrofolate under certain conditions
Metabolic Pathways
10-Formyldihydrofolate is involved in the one-carbon metabolic pathway, where it serves as a substrate for AICAR transformylase . This enzyme is involved in purine nucleotide biosynthesis, a process essential for DNA and RNA production .
Transport and Distribution
It has been identified in the cytosol of certain cells , suggesting that it can be transported across cellular membranes.
Subcellular Localization
It has been found in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells , indicating that it may be localized in the cytosol.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQDXABPXWSTK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948216 | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Formyldihydrofolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
28459-40-7, 25377-55-3 | |
| Record name | 10-Formyl-7,8-dihydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28459-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Formyldihydrofolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-formyl-dihydrofolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYL-7,8-DIHYDROFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XPF4ILH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



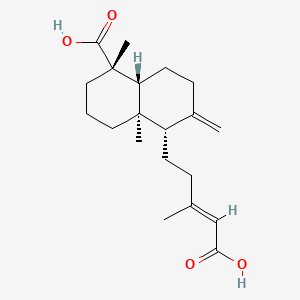
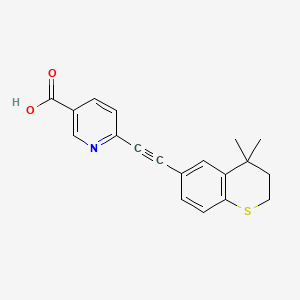
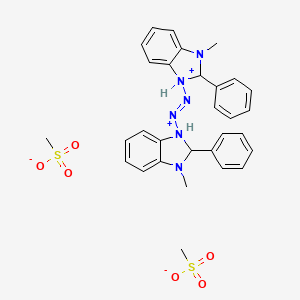
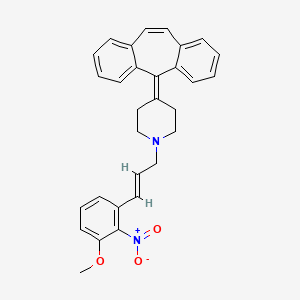
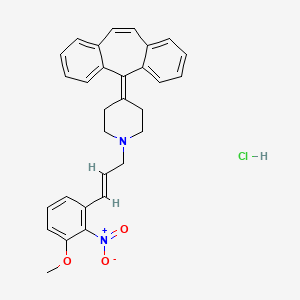


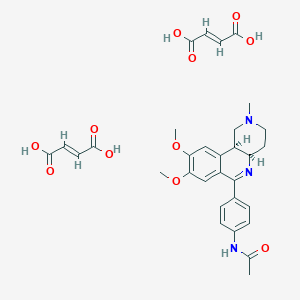
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
